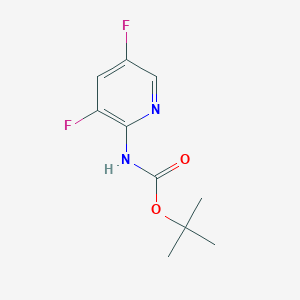

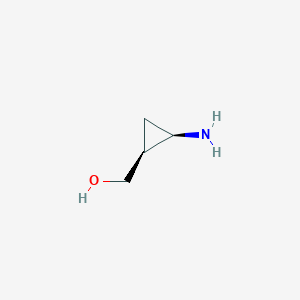

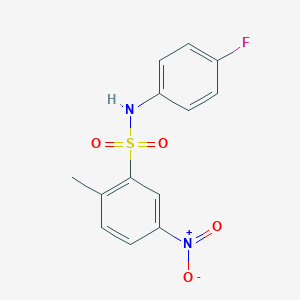

![molecular formula C12H13N3O B1661093 咪唑,1-[4-二甲氨基苯甲酰基]- CAS No. 87970-46-5](/img/structure/B1661093.png)

咪唑,1-[4-二甲氨基苯甲酰基]-

描述

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution . Many natural products, especially alkaloids, contain the imidazole ring .

Synthesis Analysis

Imidazole synthesis involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A simple and efficient solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The formation pathways of the three imidazoles and the parameters affecting their yields have been investigated .Physical And Chemical Properties Analysis

Imidazole exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton . The molecule’s conjugated structure and aromaticity make it exceptionally stable .科学研究应用

转化为中枢神经系统作用药物

咪唑衍生物,包括“咪唑,1-[4-二甲氨基苯甲酰基]-”,因其转化为更有效的中央神经系统 (CNS) 作用药物的潜力而受到研究。这些化合物通过涉及草酰醛、甲醛和氨的合成途径可以转化为咪唑、咪唑并噻唑和苯并咪唑,它们由于其杂原子成分(氮、氧和硫)和呋喃环而可能具有 CNS 特性,从而为神经系统疾病提供潜在的治疗选择 (Saganuwan,2020)。

抗菌活性

咪唑及其衍生物因其抗菌活性而受到认可。这些化合物是制造抗真菌药物和杀菌剂的关键原材料,对抑制微生物耐药性的产生有显著影响。建议探索新的咪唑衍生物以增强抗菌功效,突出了该化合物在解决微生物耐药性中的作用 (美国信息技术与应用科学研究杂志,2022)。

抗肿瘤活性

对咪唑衍生物的研究也揭示了它们的潜在抗肿瘤活性。各种基于咪唑的化合物,包括双(2-氯乙基)氨基衍生物和咪唑肽,在临床前测试阶段显示出有希望的结果。这些研究表明咪唑衍生物是开发新的抗肿瘤药物的有趣候选者,为合成具有多种生物学特性的化合物提供了见解 (Iradyan 等,2009)。

治疗多功能性

咪唑因其治疗多功能性而受到关注,除了抗菌和抗肿瘤作用外,还表现出多种药理活性。咪唑的结构特征促成了它们多样化的生物学功能,包括免疫调节、抗病毒、抗增殖和抗肿瘤活性。这种多功能性突出了基于咪唑的化合物作为治疗各种皮肤疾病和病症的创新剂的潜力,展示了这些化合物的广泛治疗应用 (Syed,2001)。

作用机制

Imidazole derivatives may easily attach to a wide range of enzymes and receptors via a number of weak interactions, demonstrating a wide range of biological and pharmacological effects . Imidazoles alter the cell membrane permeability of susceptible yeasts and fungi by blocking the synthesis of ergosterol .

安全和危害

属性

IUPAC Name |

[4-(dimethylamino)phenyl]-imidazol-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-14(2)11-5-3-10(4-6-11)12(16)15-8-7-13-9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWHVPFMODHPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336672 | |

| Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazole, 1-[4-dimethylaminobenzoyl]- | |

CAS RN |

87970-46-5 | |

| Record name | 1H-Imidazole, 1-[4-(dimethylamino)benzoyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

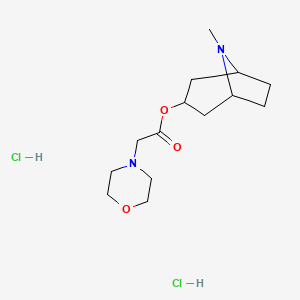

![2-[3-(2-Cyanophenoxy)propoxy]benzonitrile](/img/structure/B1661017.png)

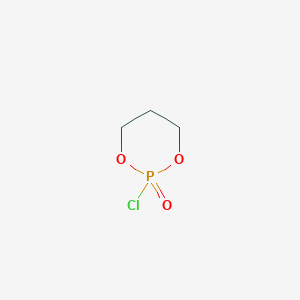

![[4,4'-Bipyridine]-2-carboxylic acid](/img/structure/B1661021.png)

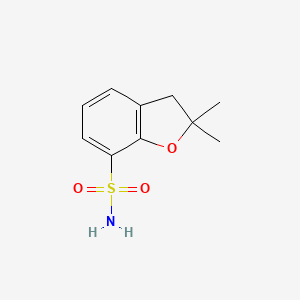

![3-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}azepan-2-one](/img/structure/B1661031.png)

![3-(Thiophen-2-ylmethyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1661032.png)